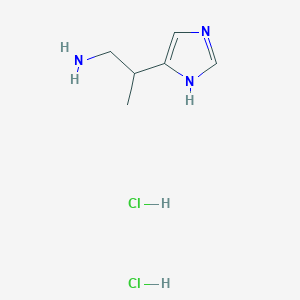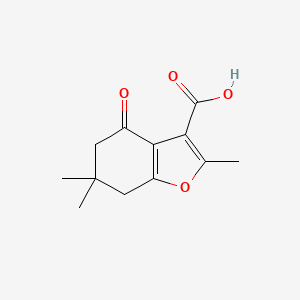![molecular formula C16H13N3O2S B2576899 N'-(cyclopropylcarbonyl)thieno[2,3-b]quinoline-2-carbohydrazide CAS No. 866131-37-5](/img/structure/B2576899.png)
N'-(cyclopropylcarbonyl)thieno[2,3-b]quinoline-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(cyclopropylcarbonyl)thieno[2,3-b]quinoline-2-carbohydrazide is a synthetic organic compound that belongs to the class of thienoquinolines This compound is characterized by the presence of a cyclopropylcarbonyl group, a thienoquinoline core, and a carbohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(cyclopropylcarbonyl)thieno[2,3-b]quinoline-2-carbohydrazide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thienoquinoline core: This can be achieved by reacting a suitable precursor with sulfur and an oxidizing agent.
Introduction of the cyclopropylcarbonyl group: The cyclopropylcarbonyl group can be introduced using cyclopropylcarbonyl chloride in the presence of a base such as triethylamine.
Formation of the carbohydrazide moiety: The carbohydrazide moiety can be formed by reacting the intermediate with hydrazine hydrate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N’-(cyclopropylcarbonyl)thieno[2,3-b]quinoline-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thienoquinoline core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry or as a reagent in organic synthesis.
Biology and Medicine
In biological and medicinal research, N’-(cyclopropylcarbonyl)thieno[2,3-b]quinoline-2-carbohydrazide might be investigated for its potential pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N’-(cyclopropylcarbonyl)thieno[2,3-b]quinoline-2-carbohydrazide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anti-inflammatory properties, it could inhibit specific signaling pathways involved in inflammation.
相似化合物的比较
Similar Compounds
N’-(cyclopropylcarbonyl)quinoline-2-carbohydrazide: Similar structure but lacks the thieno moiety.
N’-(cyclopropylcarbonyl)thieno[2,3-b]quinoline-2-carbohydrazide: Similar structure but lacks the carbohydrazide group.
Uniqueness
N’-(cyclopropylcarbonyl)thieno[2,3-b]quinoline-2-carbohydrazide is unique due to the presence of both the thienoquinoline core and the carbohydrazide moiety, which may confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
N'-(cyclopropanecarbonyl)thieno[2,3-b]quinoline-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-14(9-5-6-9)18-19-15(21)13-8-11-7-10-3-1-2-4-12(10)17-16(11)22-13/h1-4,7-9H,5-6H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNZOOLCYBWFTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-cinnamyl-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2576816.png)
![2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole](/img/structure/B2576817.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide](/img/structure/B2576822.png)
![4-(4-chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine](/img/structure/B2576823.png)
![N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2576824.png)

![3-(4-methanesulfonylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2576828.png)




![2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2576835.png)
![N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2576837.png)
